4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Description
4-{4-[4-(Pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS No. 2548987-42-2) is a heterocyclic compound featuring a pyrimidine core linked to a pyrazine-substituted piperazine ring and a morpholine moiety. Its molecular formula is C₁₆H₂₁N₇O, with a molecular weight of 327.38 g/mol . The compound’s structure combines nitrogen-rich aromatic systems (pyrimidine and pyrazine) with the flexible piperazine linker and the oxygen-containing morpholine ring, making it a versatile scaffold in medicinal chemistry.
Propriétés
IUPAC Name |
4-[4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-2-19-16(23-9-11-24-12-10-23)20-14(1)21-5-7-22(8-6-21)15-13-17-3-4-18-15/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYCZDWIJRYMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the pyrazine and pyrimidine intermediates. The key steps include:
Formation of the pyrazine intermediate: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of the pyrimidine intermediate: This involves the reaction of suitable starting materials, often under basic conditions, to form the pyrimidine ring.
Coupling of the intermediates:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and piperazine moieties.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine and pyrazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-tubercular agent and as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the context of anti-tubercular activity, it may interfere with the metabolic processes of Mycobacterium tuberculosis, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s pharmacological and chemical properties are best understood in the context of structurally related analogs. Below is a detailed comparison based on substituent variations, functional groups, and reported activities.
Structural and Functional Group Analysis
Challenges and Advantages
- Target Compound: Limited solubility and metabolic instability are noted challenges, but its modular structure allows for derivatization to address these issues .
- Ethylpyrimidine Analog () : Higher lipophilicity may enhance membrane permeability but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
